1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of fluorinated chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2,2-dimethylpiperazine.
Reaction Conditions: The 4-fluorobenzyl chloride is reacted with 2,2-dimethylpiperazine in the presence of a base such as potassium carbonate to form the intermediate 1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]ethanol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and chalcone derivatives.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound’s unique properties are investigated for applications in materials science, such as nonlinear optical materials and conductive polymers
Mechanism of Action
The mechanism of action of 1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and piperazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound also contains fluorophenyl groups and an α,β-unsaturated carbonyl system, but lacks the piperazine ring.
1-Bis(4-fluorophenyl)methyl piperazine: This compound contains a piperazine ring and fluorophenyl groups but does not have the α,β-unsaturated carbonyl system.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This compound has a similar α,β-unsaturated carbonyl system but different substituents on the aromatic rings .
The uniqueness of this compound lies in its combination of a fluorophenyl group, piperazine ring, and α,β-unsaturated carbonyl system, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-4-15(20)19-10-9-18(12-16(19,2)3)11-13-5-7-14(17)8-6-13/h4-8H,1,9-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAWGUAZFCHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C=C)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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